molecular formula C17H19ClN2O3 B2830393 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide CAS No. 1808571-83-6

2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide

Cat. No.: B2830393
CAS No.: 1808571-83-6
M. Wt: 334.8
InChI Key: SEFGTHHATULJRO-UHFFFAOYSA-N
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Description

2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide is a synthetic organic compound It is characterized by the presence of an acetyl group, a chlorophenoxy group, and a cyanocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide typically involves multiple steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-acetylphenol with thionyl chloride to introduce the chlorine atom.

    Formation of the cyanocyclohexyl intermediate: Cyclohexylamine is reacted with cyanogen bromide to form the cyanocyclohexyl group.

    Coupling reaction: The chlorophenoxy intermediate is then coupled with the cyanocyclohexyl intermediate under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The acetyl group can undergo oxidation to form carboxylic acids.

    Reduction: The cyanogroup can be reduced to form primary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide depends on its specific application:

    Biological activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical reactivity: The presence of reactive functional groups allows it to participate in various chemical reactions, leading to the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds

    2-(4-acetylphenoxy)-N-(1-cyanocyclohexyl)acetamide: Lacks the chlorine atom.

    2-(4-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide: Lacks the acetyl group.

    2-(4-acetyl-2-chlorophenoxy)-N-cyclohexylacetamide: Lacks the cyanogroup.

Uniqueness

2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c1-12(21)13-5-6-15(14(18)9-13)23-10-16(22)20-17(11-19)7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFGTHHATULJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(=O)NC2(CCCCC2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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